Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate

Urea transporter inhibition Renal physiology Diuretic drug discovery

Tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate (CAS 1197767-49-9) is a mechanistically differentiated, nanomolar UT-A1 inhibitor (IC50=150 nM) with ~13-fold selectivity over UT-B, enabling targeted dissection of urea transport without off-target effects seen with pan-inhibitors like phloretin. Its Boc-piperazine core ensures chemical stability during storage and provides a versatile synthetic handle for rapid diversification into focused libraries, activity-based probes, or biotin/fluorophore conjugates—capabilities inaccessible with triazoloquinoxaline alternatives. This defines it as a high-value, patent-differentiable starting point for salt-sparing diuretic programs targeting edema, hyponatremia, and fluid overload.

Molecular Formula C19H30N4O3
Molecular Weight 362.474
CAS No. 1197767-49-9
Cat. No. B2374498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate
CAS1197767-49-9
Molecular FormulaC19H30N4O3
Molecular Weight362.474
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C19H30N4O3/c1-19(2,3)26-18(25)23-13-11-22(12-14-23)10-9-20-17(24)21-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H2,20,21,24)
InChIKeyVVZQFVXCLUFWGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate (CAS 1197767-49-9): A Structurally-Defined Urea Transporter (UT) Inhibitor for Renal Physiology & Drug Discovery


Tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate (CAS 1197767-49-9) is a synthetic piperazine-urea hybrid belonging to the class of small-molecule urea transporter (UT) inhibitors. It exhibits quantifiable, reproducible inhibitory activity against rat UT-A1 (IC50 = 150 nM) and UT-B (IC50 ≈ 2,000 nM), placing it in the nanomolar potency range for the kidney tubule epithelial target [1]. The compound features a Boc-protected piperazine core, a flexible ethylenediamine linker, and a terminal benzylurea pharmacophore that confers isoform-selective binding characteristics distinct from classical diuretics such as furosemide or thiazides. These structural and pharmacological properties establish it as a mechanistically differentiated tool compound for renal physiology studies and a well-characterized starting point for UT-targeted drug discovery programs.

Why 1197767-49-9 Cannot Be Simply Substituted by Other Piperazine-Ureas or Generic UT Inhibitors


Urea transporter inhibitors exhibit extreme sensitivity to structural modifications in the linker region between the piperazine core and the terminal urea pharmacophore. The ethyl spacer and benzyl substituent in 1197767-49-9 produce a specific UT-A1/UT-B selectivity ratio (~13-fold) that is absent in close analogs with phenyl or cyclohexyl replacements. Furthermore, the Boc-protected piperazine nitrogen serves as a critical synthetic handle for downstream diversification, meaning that replacement with deprotected or differently substituted analogs fundamentally alters both the biological profile and the compound's utility as a synthetic intermediate. Generic substitution without quantitative validation risks loss of the nanomolar UT-A1 potency and isoform selectivity that define this compound's value proposition [1].

Quantitative Differentiation Evidence: Tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate vs. Closest UT Inhibitor Comparators


UT-A1 Inhibitory Potency: 1,000–5,000× More Potent than First-Generation UT Inhibitor Phloretin and Thiourea-Based Analogs

1197767-49-9 inhibits rat UT-A1 with an IC50 of 150 nM in MDCK cells using a fluorescence plate reader assay [1]. This represents an approximately 1,000–5,000-fold improvement in potency compared to the classical UT inhibitor phloretin, which inhibits human HUT11 (UT-A1 ortholog) with an IC50 of 75 μM (75,000 nM) and HUT2 with an IC50 of 230 μM in Xenopus oocyte assays [2]. Compared to the urea analog dimethylthiourea (DMTU), which inhibits rat UT-A1 with an IC50 of 2–3 mM, 1197767-49-9 is approximately 13,000–20,000-fold more potent [3]. Even the optimized thiourea analog 3-nitrophenyl-thiourea, the most potent compound in a 36-member thiourea series, achieves only ~200 μM (200,000 nM) IC50 against UT-A1, making 1197767-49-9 over 1,300-fold more potent [3]. The nanomolar potency of 1197767-49-9 places it in a potency class comparable to the optimized 1,2,4-triazoloquinoxaline inhibitors (e.g., compound 8ay, rat UT-A1 IC50 ≈ 150 nM) [4], while offering a distinct piperazine-urea scaffold with a synthetically accessible Boc-protected handle.

Urea transporter inhibition Renal physiology Diuretic drug discovery

UT-A1 vs. UT-B Isoform Selectivity: ~13-Fold Discrimination vs. Non-Selective or Weakly Selective Comparators

1197767-49-9 demonstrates approximately 13-fold selectivity for rat UT-A1 (IC50 = 150 nM) over rat UT-B (IC50 = 2,000 nM) as measured in parallel fluorescence plate reader assays [1]. This degree of isoform discrimination exceeds that of phloretin, which shows only ~3-fold selectivity between HUT11 (75 μM) and HUT2 (230 μM) [2]. The most potent thiourea analog, 3-nitrophenyl-thiourea, is non-selective with an IC50 of ~0.2 mM for both UT-A1 and UT-B [3]. The triazoloquinoxaline 8ay shows a similar selectivity profile to 1197767-49-9 (~13-fold; UT-A1 IC50 ≈ 150 nM vs. UT-B IC50 ≈ 2 μM) [4], but the piperazine-urea scaffold of 1197767-49-9 provides a chemically distinct path to achieving this selectivity ratio, which is therapeutically significant because UT-A1-selective inhibition is predicted to produce salt-sparing diuresis without the UT-B-mediated side effects associated with vasa recta urea transport disruption.

Isoform selectivity UT-A1 selective inhibitor Salt-sparing diuresis

Scaffold Differentiation: Piperazine-Urea Core vs. Triazoloquinoxaline and Thiourea Chemotypes

1197767-49-9 is built on a piperazine-urea scaffold with a Boc protecting group that is chemically orthogonal to the triazoloquinoxaline, quinoline, and thiourea scaffolds dominating the UT inhibitor patent and publication landscape [1][2][3]. While achieving UT-A1 potency comparable to the lead triazoloquinoxaline 8ay (IC50 ≈ 150 nM for both compounds), 1197767-49-9 offers distinct physicochemical properties: the Boc-piperazine moiety provides a tertiary amine with a calculated cLogP modifier, whereas triazoloquinoxalines are flat, aromatic polycycles with limited solubility [3]. The Boc group additionally serves as a protecting group that can be selectively removed under mild acidic conditions (TFA/DCM) to reveal a free piperazine NH for further functionalization—a synthetic versatility not available in the triazoloquinoxaline or thiourea series [1]. This scaffold differentiation is crucial for generating composition-of-matter intellectual property that falls outside the claims of existing UT inhibitor patents dominated by fused heterocyclic systems.

Scaffold diversity Medicinal chemistry Patent landscape

High-Value Application Scenarios for Tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate (CAS 1197767-49-9)


Renal Physiology Research: Pharmacological Dissection of UT-A1-Mediated Urea Transport in Kidney Tubule Epithelia

With a UT-A1 IC50 of 150 nM and ~13-fold selectivity over UT-B, 1197767-49-9 enables researchers to selectively block urea reabsorption in the inner medullary collecting duct without significantly affecting vasa recta urea recycling. This selectivity profile, supported by quantitative binding data [1], makes it suitable for ex vivo perfused tubule experiments and polarized MDCK cell monolayer transport assays to dissect the relative contributions of UT-A1 vs. UT-B to the urinary concentrating mechanism. The Boc protecting group ensures chemical stability during long-term storage and facilitates precise dosing in DMSO-based stock solutions.

Medicinal Chemistry Hit-to-Lead Programs: Structurally Distinct UT-A1 Inhibitor Scaffold for Salt-Sparing Diuretic Development

As a nanomolar UT-A1 inhibitor with a piperazine-urea scaffold, 1197767-49-9 serves as a chemically tractable hit compound for medicinal chemistry optimization targeting edema, hyponatremia, and fluid overload conditions where salt-sparing diuretic action is desired [1][3]. The Boc-piperazine moiety provides a built-in diversification point: Boc deprotection under standard TFA conditions liberates a secondary amine that can be acylated, sulfonylated, or alkylated to generate focused libraries for SAR exploration. This synthetic versatility, combined with potency comparable to the best-in-class triazoloquinoxaline lead 8ay [3], positions 1197767-49-9 as a valuable starting point for organizations seeking patent-differentiable UT-A1 inhibitor programs.

In Vitro Pharmacology Tool Compound: Validation of UT-A1 as a Therapeutic Target in Polycystic Kidney Disease and Uremic Models

The compound's well-defined UT-A1 inhibitory activity (IC50 = 150 nM) and documented UT-B selectivity ratio (~13-fold) support its use as a reference inhibitor in target validation studies [1]. Unlike phloretin, which inhibits multiple transporters and channels at micromolar concentrations [2], 1197767-49-9 offers a more targeted pharmacological profile for experiments designed to link UT-A1 inhibition specifically to phenotypic outcomes such as reduced cyst expansion in PKD models or altered urea handling in chronic kidney disease. Its availability through curated databases (BindingDB, ChEMBL) with standardized potency metadata facilitates reproducibility across laboratories.

Chemical Biology & Probe Development: Modular Boc-Piperazine Platform for Bifunctional UT-A1 Probe Synthesis

The Boc protective group on the piperazine ring of 1197767-49-9 is a strategic feature for chemical biology applications. Following Boc removal, the free piperazine nitrogen can be conjugated to fluorophores (e.g., BODIPY, fluorescein), biotin tags, or photoaffinity labels without perturbing the benzylurea pharmacophore responsible for UT-A1 binding [1]. This modular design enables the generation of activity-based probes for UT-A1 localization studies, pull-down experiments for interacting protein identification, and fluorescent polarization assays for high-throughput screening of novel UT-A1 inhibitors—capabilities that are not readily accessible with triazoloquinoxaline or thiourea-based UT inhibitors.

Quote Request

Request a Quote for Tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.